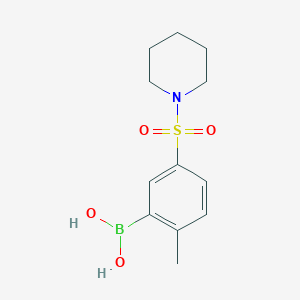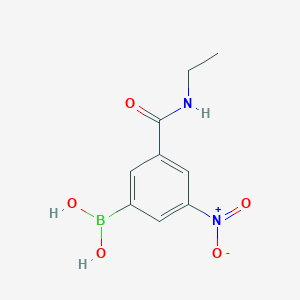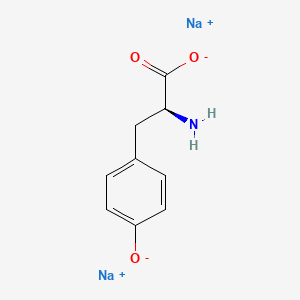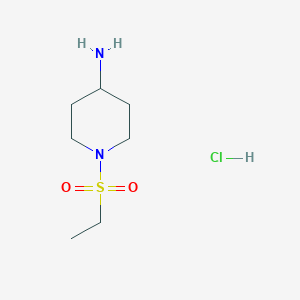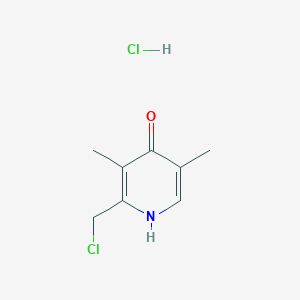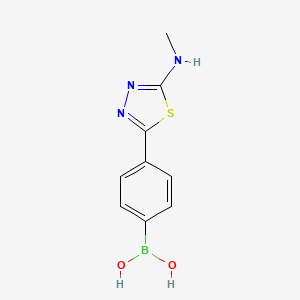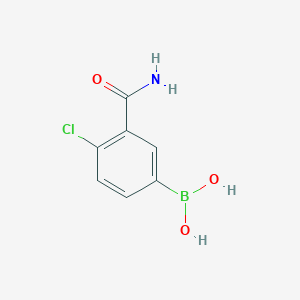
(3-Carbamoyl-4-chlorophenyl)boronic acid
描述
“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-67-1. It has a molecular weight of 199.4 . The IUPAC name for this compound is 3-(aminocarbonyl)-4-chlorophenylboronic acid . It is a solid compound stored at room temperature under an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “(3-Carbamoyl-4-chlorophenyl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of alkyl boronic esters . Another common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for “(3-Carbamoyl-4-chlorophenyl)boronic acid” is 1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) . This indicates the presence of boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in the compound .
Chemical Reactions Analysis
Boronic acids, including “(3-Carbamoyl-4-chlorophenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of boronic acids with organic halides or triflates to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a solid compound that is stored at room temperature under an inert atmosphere .
科学研究应用
Fluorescent Chemosensors
Boronic acid derivatives, including (3-Carbamoyl-4-chlorophenyl)boronic acid, are used in the development of selective fluorescent chemosensors. These sensors are important for detecting biological active substances, which is crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms the basis for probing carbohydrates and bioactive substances through fluorescence properties (Huang et al., 2012).
Glucose Sensing
Boronic acid derivatives are employed in glucose sensors. They are used for the detection of saccharides through the complexation between boronic acid and diol groups of saccharides. These sensors have applications in medical diagnostics and monitoring, especially in the context of diabetes management (Das et al., 2011).
Catalysis in Organic Synthesis
Boronic acids, including (3-Carbamoyl-4-chlorophenyl)boronic acid, are used in organic synthesis, particularly as catalysts in reactions like the aza-Michael addition. They enable highly enantioselective reactions, which are important in the synthesis of complex organic compounds (Hashimoto et al., 2015).
Molecular Docking and Spectroscopic Analysis
Boronic acids are characterized using quantum chemical calculations and spectral techniques, which are fundamental in understanding their chemical behavior and potential applications in various fields, including drug discovery and material science (Jeelani et al., 2020).
Adsorption and Environmental Applications
(3-Carbamoyl-4-chlorophenyl)boronic acid and its derivatives are used in the development of adsorption materials. These materials are significant for environmental applications, such as treating water pollution and recovering resources (Zhang et al., 2021).
Optical Modulation and Sensing
Boronic acids are integral in the design of materials for optical modulation. They are used in the development of sensors for saccharides and have applications in biological and chemical sensing (Mu et al., 2012).
Synthesis Methodologies
Boronic acids are crucial in developing synthesis methodologies like lithiation-borylation, which is central to advancing synthetic chemistry. These methodologies enable the creation of complex molecules with controlled 3-D shapes, having applications in medicine and material science (Leonori & Aggarwal, 2014).
Biological Interactions
The interaction of boronic acids with biological molecules, such as carbohydrates and proteins, is a key area of study. These interactions are crucial in understanding and developing applications in biomedicine and diagnostics (Otsuka et al., 2003).
Hydrogel Development
Boronic acids are used in developing multifunctional and multiresponsive hydrogels. These hydrogels have significant applications in smart device fabrication across various fields (Guo et al., 2017).
Relay Fluorescence Recognition
Derivatives of boronic acids are used in the development of sequential relay fluorescence probes. These probes have high selectivity and sensitivity and are applicable in the detection of ions and molecules under physiological conditions (Selvaraj et al., 2019).
Bacteria Detection
Boronic acids are utilized in sensors for bacteria detection. These sensors exploit the affinity binding reaction of boronic acid with diol groups on bacterial cell walls, and have applications in health and environmental monitoring (Wannapob et al., 2010).
Glycoprotein Enrichment
Boronic acid-functionalized materials are developed for the enrichment of glycoproteins, which is essential in biomarker research and other biomedical applications (Zhang et al., 2014).
Boronic Acid Catalysis
Boronic acids are emerging as important catalysts in various organic reactions. They enable the activation of hydroxy groups, facilitating transformations into useful products under mild conditions (Hall, 2019).
Macrocyclic Chemistry
Boronic acids are used in macrocyclic chemistry to create complex molecular structures, demonstrating their versatility in synthetic organic chemistry (Fárfan et al., 1999).
Dopamine Detection
Boronic acid derivatives are used as fluorescent probes for selective identification and detection of dopamine, which is significant in neurological research and diagnostics (Wang et al., 2018).
Lewis Acid Catalysis
Boronic acids, like tris(pentafluorophenyl)borane, are used in Lewis acid catalysis. These acids catalyze various reactions in organic and organometallic chemistry, expanding their utility beyond traditional applications (Erker, 2005).
Biomedical Applications
Boronic acid-containing polymers are valuable in biomedical applications, such as treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them ideal for developing new biomaterials (Cambre & Sumerlin, 2011).
Radiotherapy Agents
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes are used in radiotherapy, particularly for labeling biologically active compounds (Francesconi & Treher, 1990).
Sensing Applications
Boronic acids are increasingly utilized in various sensing applications, including biological labeling, protein manipulation and modification, and therapeutic development (Lacina, Skládal, & James, 2014).
Long-Wavelength Fluorescent Sensors
Boronic acid derivatives are used to develop long-wavelength fluorescent sensors with large Stokes shifts. These sensors have applications in chemical biology and clinical diagnosis (Fang et al., 2020).
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
(3-carbamoyl-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYINASSDCHPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661218 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carbamoyl-4-chlorophenyl)boronic acid | |
CAS RN |
871332-67-1 | |
| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



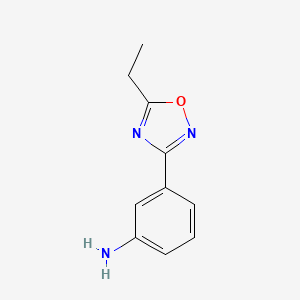
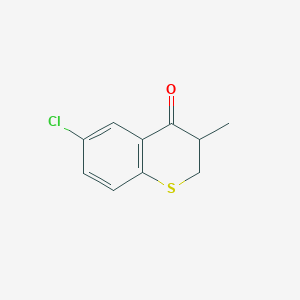
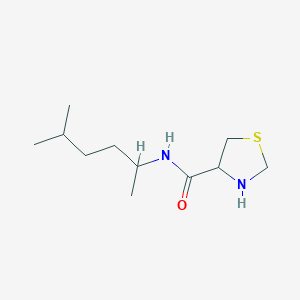
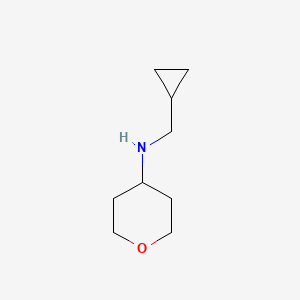
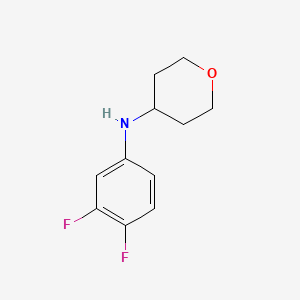
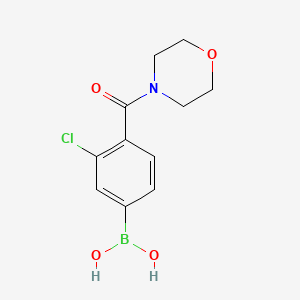
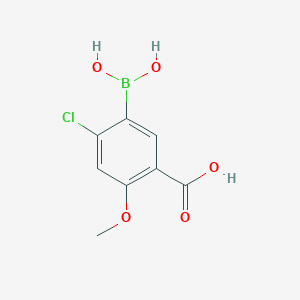
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1418641.png)
